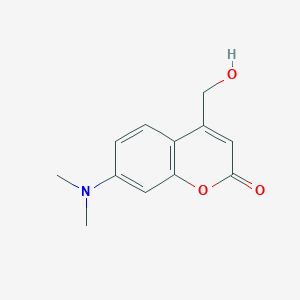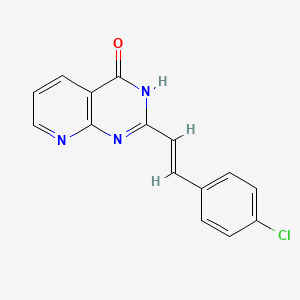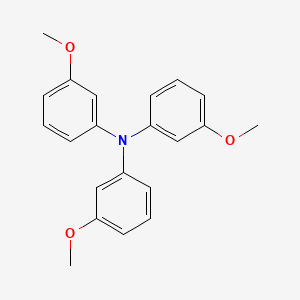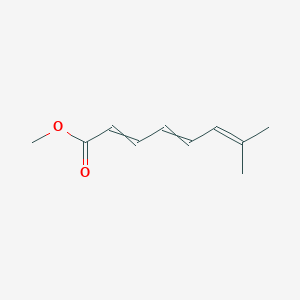![molecular formula C25H34O3 B14321732 1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene CAS No. 111073-47-3](/img/structure/B14321732.png)
1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene is an organic compound with a complex structure that includes methoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzaldehyde with undec-10-en-1-ol in the presence of a base to form the intermediate 4-[(undec-10-en-1-yl)oxy]benzaldehyde. This intermediate is then reacted with 1-methoxy-4-hydroxybenzene under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include quinones, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 1-Methoxy-4-(1-propenyl)benzene
- Anethole
Uniqueness
1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene is unique due to its specific structural features, including the undec-10-en-1-yl group and the methoxyphenyl moiety
Properties
CAS No. |
111073-47-3 |
|---|---|
Molecular Formula |
C25H34O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-methoxy-4-[(4-undec-10-enoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C25H34O3/c1-3-4-5-6-7-8-9-10-11-20-27-24-14-12-22(13-15-24)21-28-25-18-16-23(26-2)17-19-25/h3,12-19H,1,4-11,20-21H2,2H3 |
InChI Key |
SLLXYYADASGDNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(C=C2)OCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


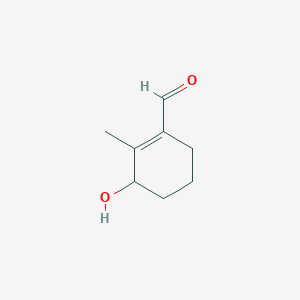
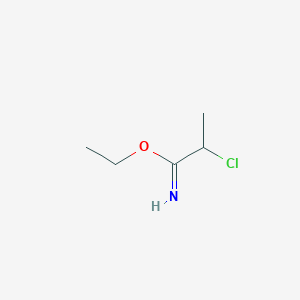
![Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-](/img/structure/B14321668.png)
![N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide](/img/structure/B14321669.png)
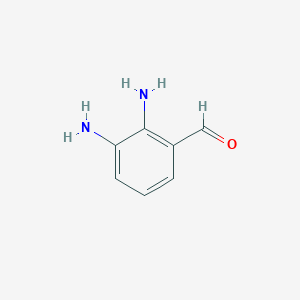
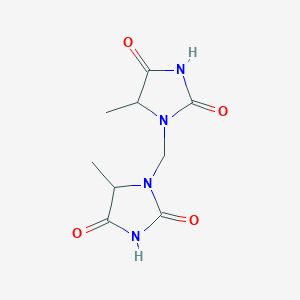
![Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate](/img/structure/B14321688.png)

![3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole](/img/structure/B14321700.png)
